1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
CAS No.: 1629218-99-0
Cat. No.: VC2827654
Molecular Formula: C15H30N4
Molecular Weight: 266.43 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine - 1629218-99-0](/images/structure/VC2827654.png)
Specification
CAS No. | 1629218-99-0 |
---|---|
Molecular Formula | C15H30N4 |
Molecular Weight | 266.43 g/mol |
IUPAC Name | 1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine |
Standard InChI | InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3 |
Standard InChI Key | VVNRVKMOTTTYKS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2CCN(CC2)C3CCNCC3 |
Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C3CCNCC3 |
Introduction
Identifier | Value |
---|---|
CAS Number | 1629218-99-0 |
PubChem CID | 53384439 |
InChI Key | VVNRVKMOTTTYKS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C1CCN(CC1)C1CCNCC1 |
IUPAC Name | 1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine |
Molecular Formula | C₁₅H₃₀N₄ |
Synonyms include 4-(4-methylpiperazin-1-yl)-1,4'-bipiperidine and 1-methyl-4-(1,4'-bipiperidin-4-yl)piperazine .
Synthesis and Manufacturing Process
The synthesis of 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine involves a two-step reductive amination process, as detailed in Chinese patent CN115124457B .
Step 1: Reductive Amination
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Reactants: N-methylpiperazine and N-Boc-piperidin-4-one are combined in a solvent system (e.g., methanol/water).
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Conditions: Sodium carbonate (base) and sodium dithionite (reducing agent) are added sequentially. The reaction is heated to 40°C for 4 hours, followed by filtration and solvent evaporation to isolate the intermediate N-Boc-1-methyl-4-(4-piperidinyl)piperazine .
Step 2: Deprotection and Acidification
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Intermediate Treatment: The Boc-protected intermediate is dissolved in methanol and treated with a saturated hydrogen chloride solution to remove the Boc group.
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Final Product: Stirring at room temperature for 2 hours yields the hydrochloride salt of the target compound. The reaction is completed by filtration and drying .
Advantages Over Traditional Methods
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Cost-Effectiveness: Sodium dithionite is cheaper and safer than sodium borohydride or sodium triacetoxyborohydride .
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Operational Simplicity: Reactions proceed at mild temperatures (10–100°C) without requiring cryogenic conditions .
Applications in Research and Industry
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing drugs targeting neurological and psychiatric conditions. For example, derivatives are explored for:
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Depression and Anxiety: Modifications to the piperazine core enhance binding to neurotransmitter receptors .
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Neurodegenerative Diseases: Structural analogs exhibit potential in modulating acetylcholine or serotonin pathways .
Example Reaction Pathway
Step | Reagents/Conditions | Product |
---|---|---|
1 | N-Boc-piperidin-4-one + N-methylpiperazine + Na₂S₂O₄ | N-Boc-1-methyl-4-(4-piperidinyl)piperazine |
2 | HCl (methanol) | 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine |
Neuropharmacology
Studies focus on its interactions with central nervous system (CNS) receptors, including:
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Serotonin Receptors: Analogues may influence mood regulation .
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Dopamine Receptors: Potential applications in treating Parkinson’s disease .
Drug Design and Biochemical Research
The compound’s bipiperidyl structure allows for tailored modifications to optimize pharmacokinetic properties. For instance:
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Solubility Enhancement: Introduction of hydrophilic groups improves bioavailability .
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Receptor Binding Affinity: Structural modifications guide rational drug design .
Physical and Chemical Properties
Structural Characteristics
The molecule comprises:
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Piperazine Core: A six-membered ring with two nitrogen atoms.
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Methyl Substituent: Enhances lipophilicity for CNS penetration.
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Bipiperidyl Moiety: Contributes to steric bulk and receptor specificity .
Solubility and Stability
Supplier | Product Number | Quantity | Price (USD) | Purity |
---|---|---|---|---|
Alfa Aesar | H27408 | 1g | $70.3 | 98% |
TRC | M220725 | 2.5g | $155 | N/A |
Oakwood | 018128 | 25g | $180 | N/A |
TCI America | M21975G | 5g | N/A | ≥98.0% |
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